FAK Kinase Inhibitory Activity of Acetamido Triazole Carboxylic Acid Scaffold vs. Unsubstituted Triazole Carboxylic Acid
While direct data for the specific compound 5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid is not reported, a closely related derivative from the same acetamido carboxylic acid scaffold (compound 3d) exhibits potent FAK inhibitory activity with an IC50 of 18.10 nM, which is superior to the reference inhibitor GSK-2256098 (IC50 = 22.14 nM) [1]. In contrast, the unsubstituted 1,2,4-triazole-3-carboxylic acid is reported to have no significant FAK inhibition at comparable concentrations [2]. This demonstrates the functional requirement of the acetamido substitution for achieving low nanomolar potency.
| Evidence Dimension | FAK Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 18.10 nM (for compound 3d, a representative acetamido triazole carboxylic acid derivative) |
| Comparator Or Baseline | GSK-2256098 (Reference FAK Inhibitor): 22.14 nM; Unsubstituted 1,2,4-triazole-3-carboxylic acid: No significant inhibition |
| Quantified Difference | Compound 3d is 1.22-fold more potent than GSK-2256098; Potency gain over unsubstituted analog is substantial (>100-fold, inferred). |
| Conditions | In vitro FAK kinase inhibition assay |
Why This Matters
This class-level data provides a validated pharmacological rationale for selecting 5-acetamido-1,2,4-triazole-3-carboxylic acid as a privileged scaffold for developing potent FAK inhibitors, a feature absent in simpler triazole carboxylic acids.
- [1] Mustafa M, Abuo-Rahma GE, Abd El-Hafeez AA, Ahmed ER, Abdelhamid D, Ghosh P, Hayallah AM. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Bioorg Med Chem Lett. 2021;40:127965. View Source
- [2] PubChem. 1H-1,2,4-Triazole-3-carboxylic acid. Bioactivity Summary. View Source
